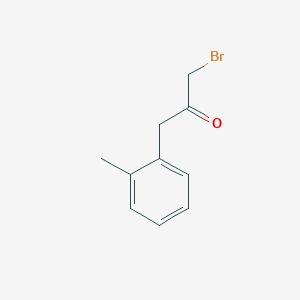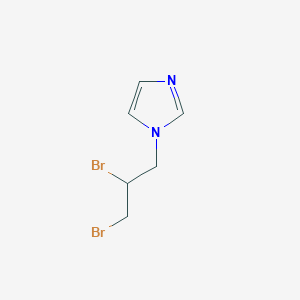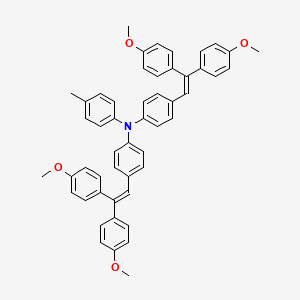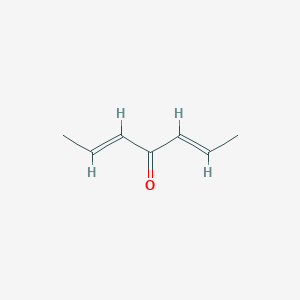![molecular formula C12H15NO B12519877 [(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol CAS No. 652539-03-2](/img/structure/B12519877.png)
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol is a chiral compound with a unique structure that includes a tetrahydropyridine ring and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
合成路线和反应条件
[(2R,6R)-6-苯基-1,2,5,6-四氢吡啶-2-基]甲醇的合成通常涉及使用硼氢化钠或氢化锂铝等还原剂还原前体化合物(例如酮或醛)。反应通常在惰性气氛(例如氮气或氩气)中进行,以防止氧化。反应条件(包括温度和溶剂)经过优化,以实现高收率和对所需立体异构体的选择性。
工业生产方法
在工业环境中,[(2R,6R)-6-苯基-1,2,5,6-四氢吡啶-2-基]甲醇的生产可能涉及催化氢化过程,其中使用钯碳等催化剂来促进还原。该过程被放大以生产大量化合物,并通过严格的质量控制措施确保一致性和纯度。
化学反应分析
反应类型
[(2R,6R)-6-苯基-1,2,5,6-四氢吡啶-2-基]甲醇会经历各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 该化合物可以进一步还原形成不同的衍生物。
取代: 苯基可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 三氧化铬或高锰酸钾等试剂通常被使用。
还原: 硼氢化钠或氢化锂铝是典型的还原剂。
取代: 亲电芳香取代的条件包括在酸性条件下使用卤素或硝化剂。
形成的主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,羟基的氧化可能产生酮,而取代反应可以在苯环上引入各种官能团。
科学研究应用
[(2R,6R)-6-苯基-1,2,5,6-四氢吡啶-2-基]甲醇在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 研究该化合物对细胞过程的潜在生物活性,包括其对细胞过程的影响。
医学: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它用于开发新材料和化学工艺。
作用机制
[(2R,6R)-6-苯基-1,2,5,6-四氢吡啶-2-基]甲醇发挥作用的机制涉及与特定分子靶标和途径的相互作用。例如,它可能调节某些酶或受体的活性,从而导致细胞信号传导和功能发生变化。确切的分子靶标和途径是正在进行的研究的主题。
相似化合物的比较
类似化合物
(2R,6R)-羟基诺酮: 具有类似的四氢吡啶结构,并因其抗抑郁作用而被研究。
(2R,6R)-羟甲基吡啶: 另一个具有类似核心结构但具有不同官能团的化合物。
独特性
[(2R,6R)-6-苯基-1,2,5,6-四氢吡啶-2-基]甲醇因其特定的立体化学以及苯基和羟基的存在而独一无二。这种特征的组合赋予它独特的化学和生物学特性,使其成为研究和开发的宝贵化合物。
结论
[(2R,6R)-6-苯基-1,2,5,6-四氢吡啶-2-基]甲醇是各种科学领域中备受关注的化合物。其独特的结构和潜在应用使其成为化学家、生物学家和医学研究人员共同研究的宝贵主题。
属性
CAS 编号 |
652539-03-2 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
[(2R,6R)-2-phenyl-1,2,3,6-tetrahydropyridin-6-yl]methanol |
InChI |
InChI=1S/C12H15NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-7,11-14H,8-9H2/t11-,12-/m1/s1 |
InChI 键 |
GNRGOLKGDVGNNU-VXGBXAGGSA-N |
手性 SMILES |
C1C=C[C@@H](N[C@H]1C2=CC=CC=C2)CO |
规范 SMILES |
C1C=CC(NC1C2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)



![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)

![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)

